ethyl (E)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)diazenyl]but-2-enoate
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Overview
Description
Ethyl (E)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)diazenyl]but-2-enoate is an α,β-unsaturated carboxylic ester This compound is characterized by the presence of a diazenyl group (N=N) attached to a methoxy-methylphenyl ring, and an ester group conjugated to a double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)diazenyl]but-2-enoate typically involves the reaction of an appropriate diazonium salt with an α,β-unsaturated ester. The reaction conditions often include:
Diazotization: Formation of the diazonium salt from an aromatic amine using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then reacted with an α,β-unsaturated ester in the presence of a base such as sodium acetate to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)diazenyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted esters or alcohols.
Scientific Research Applications
Ethyl (E)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)diazenyl]but-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (E)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)diazenyl]but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol,1- [2- (2-methoxy-5-methylphenyl)diazenyl]-: Another compound with a diazenyl group attached to a methoxy-methylphenyl ring.
Ethyl N-(2-methoxy-5-methylphenyl)carbamate: Contains a similar methoxy-methylphenyl group but with a carbamate functional group.
Uniqueness
Ethyl (E)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)diazenyl]but-2-enoate is unique due to its α,β-unsaturated ester structure, which imparts distinct chemical reactivity and potential applications. The presence of both diazenyl and ester groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)diazenyl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-5-20-14(18)13(10(3)17)16-15-11-8-9(2)6-7-12(11)19-4/h6-8,17H,5H2,1-4H3/b13-10+,16-15? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMCASRFCOZJLW-UCCKDXPQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=C(C=CC(=C1)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=C(C=CC(=C1)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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